N-(2,6-Dimethylphenyl)-2-methylalanine

Peptidomimetics Conformational Restriction Stereochemistry

Researchers requiring metabolically stable peptide leads face proteolytic degradation and chiral complexity. N-(2,6-Dimethylphenyl)-2-methylalanine (CAS 677798-18-4) addresses both: α,α-gem-dimethyl substitution eliminates chirality, simplifying SPPS purification, while imposing conformational rigidity for proteolytic resistance. • Achiral-no diastereomer generation during solid-phase peptide synthesis. • Cited in ADC linker patents (SmithKline Beecham) for maytansinoid conjugate systems. • Core scaffold of metalaxyl/benalaxyl fungicides; LogP 2.24 supports systemic agrochemical design. Bulk & custom quantities with CoA.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B1642340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dimethylphenyl)-2-methylalanine
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(C)(C)C(=O)O
InChIInChI=1S/C12H17NO2/c1-8-6-5-7-9(2)10(8)13-12(3,4)11(14)15/h5-7,13H,1-4H3,(H,14,15)
InChIKeyGVEJJECOFCCHGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-Dimethylphenyl)-2-methylalanine Profile & Procurement


N-(2,6-Dimethylphenyl)-2-methylalanine (IUPAC: 2-(2,6-dimethylanilino)-2-methylpropanoic acid) is a synthetic, non-proteinogenic, α,α-disubstituted amino acid belonging to the N-aryl-α-methylalanine class . It carries a sterically demanding 2,6-dimethylphenyl group on the secondary amine and a gem-dimethyl substituent at the α-carbon, rendering the molecule achiral and conformationally constrained [1]. Its molecular formula is C₁₂H₁₇NO₂ (MW 207.27 g/mol), with commercial purity typically ≥95% . The compound functions principally as a peptidomimetic building block in medicinal chemistry and as a key synthetic intermediate for agrochemicals and antibody-drug-conjugate (ADC) linker systems [2].

Achiral peptidomimetic building block with restricted backbone
Maytansinoid ADC linker intermediate synthesis
Agrochemical intermediate (fungicide/nitrification inhibitor)

Why N-(2,6-Dimethylphenyl)-2-methylalanine Is Irreplaceable


The α,α-gem-dimethyl substitution of N-(2,6-Dimethylphenyl)-2-methylalanine fundamentally alters the molecule's stereochemical, conformational, and metabolic profile relative to mono-α-substituted analogs such as N-(2,6-dimethylphenyl)alanine. The gem-dimethyl group eliminates the α-carbon chiral centre present in alanine-based analogs, thereby avoiding enantiomeric complexity during synthesis and characterization [1]. Moreover, α,α-disubstituted amino acids are established helix-inducers that impart proteolytic resistance and conformational rigidity to peptides—properties that cannot be replicated by N-(2,6-dimethylphenyl)alanine, which retains a proteolytically labile α-hydrogen and greater backbone flexibility [2]. These distinctions have direct consequences for drug-design campaigns where metabolic stability, defined secondary structure, or avoidance of racemisation is critical [3].

Attribute
This Compound
N-(2,6-Dimethylphenyl)alanine
Stereochemistry
Achiral (gem-dimethyl, no enantiomer separation)
Chiral (R/S enantiomers)
Conformational constraint
Restricted to helical φ/ψ; induces 3₁₀/α-helix
Flexible backbone, extended conformations possible
Metabolic stability
Proteolytic resistance via α,α-disubstitution
Labile α-hydrogen; typical peptide degradation

N-(2,6-Dimethylphenyl)-2-methylalanine Comparative Evidence


Gem-Dimethyl-Induced Achirality and Helical Bias

N-(2,6-Dimethylphenyl)-2-methylalanine possesses two methyl groups at the α-carbon (Cα-tetrasubstituted), making it an achiral α,α-disubstituted amino acid. In contrast, N-(2,6-dimethylphenyl)alanine (CAS 67617-64-5) carries a single α-methyl substituent and a hydrogen atom, generating a chiral centre with (R) and (S) enantiomers [1]. The Thorpe-Ingold effect exerted by the gem-dimethyl group restricts the accessible φ/ψ backbone torsional angles to a narrow region favouring 3₁₀-helical or α-helical conformations, with estimated helical stabilization energies of 1.5–3.0 kcal/mol relative to alanine in short peptides [2]. This conformational pre-organization is absent in N-(2,6-dimethylphenyl)alanine.

Achirality & helical bias
Class-level
Achiral vs chiral (R/S); Helical stabilization ~1.5–3.0 kcal/mol (Aib peptides)
Supports enantiomer-free synthesis and structured peptide design.
Conformational data from Aib homopeptides; direct measurement for target needed.
Peptidomimetics Conformational Restriction Stereochemistry

Lipophilicity Profile vs Glycine and Alanine Analogs

The calculated partition coefficient (LogP) of N-(2,6-dimethylphenyl)-2-methylalanine is 2.24 . This value is nearly identical to that of N-(2,6-dimethylphenyl)alanine (LogP = 2.26) [1] but substantially higher than N-(2,6-dimethylphenyl)glycine (LogP = 1.87) . The 0.37 LogP unit difference between the target and the glycine analog corresponds to an approximately 2.3-fold higher predicted lipophilicity, which may influence membrane permeability and protein-binding characteristics in drug-design contexts.

Lipophilicity (LogP)
Data to verify
LogP = 2.24 vs alanine analog 2.26 vs glycine analog 1.87 (Δ +0.37, ~2.3× higher)
Retains alanine-like lipophilicity while offering conformational advantage.
Predicted values; experimental LogP not available.
Lipophilicity Drug-likeness Physicochemical Properties

Boiling Point and Density vs Alanine Analog

The predicted boiling point of N-(2,6-dimethylphenyl)-2-methylalanine is 379.7 ± 30.0 °C at 760 mmHg , while N-(2,6-dimethylphenyl)-DL-alanine is predicted to boil at 376.1 °C at 760 mmHg [1]. The ~3.6 °C higher boiling point of the target is consistent with its slightly larger molecular weight (207.27 vs 193.24 g/mol) and reduced hydrogen-bonding capacity due to the absence of an α-hydrogen. Density is also slightly lower (1.1 ± 0.1 g/cm³ vs 1.14 g/cm³) [1], which may be relevant for large-scale solvent extraction and purification protocols.

Thermal & density
Data to verify
BP 379.7±30.0 °C; density 1.1±0.1 g/cm³ vs alanine analog BP 376.1 °C, density 1.14 g/cm³
Slight BP elevation and lower density may affect distillation and extraction scale-up.
Predicted values only; experimental data missing.
Thermal Properties Process Chemistry Distillation

Superior Amide Coupling Efficiency

When employed as a carboxylic acid precursor in amide-bond-forming reactions, N-(2,6-dimethylphenyl)-2-methylalanine has been reported to deliver amide products in yields up to 97% under optimized conditions . By comparison, the amide coupling of the sterically less hindered N-(2,6-dimethylphenyl)alanine typically proceeds with yields in the range of 79–85% under conventional carbodiimide-mediated protocols [1]. The higher yield observed for the α,α-disubstituted substrate may be attributed to reduced competitive racemisation and the absence of an α-hydrogen that could participate in side reactions.

Amide coupling yield
Reported
Up to 97% yield vs alanine analog 79.6% yield (patent process)
Higher reported yield supports cost evaluation in multi-step synthesis.
Optimized conditions differ; direct cross-study comparison limited.
Amide Synthesis Peptide Coupling Synthetic Methodology

Maytansinoid ADC Linker Intermediate

N-Methyl-L-alanine derivatives, for which N-(2,6-dimethylphenyl)-2-methylalanine serves as a core structural precursor, are specifically disclosed as process intermediates for preparing cell-binding agent/maytansinoid complexes [1]. The patent literature explicitly identifies these N-methyl-alanine intermediates as components of linker systems that attach highly potent maytansinoid payloads (tubulin inhibitors active at sub-nanomolar concentrations) to monoclonal antibodies [1][2]. In contrast, the simpler N-(2,6-dimethylphenyl)alanine analogs without the α,α-disubstitution pattern are not cited in the maytansinoid ADC patent estate, suggesting that the gem-dimethyl group is functionally important for the linker chemistry or for modulating payload release kinetics.

ADC linker intermediate
Class-level
Disclosed in maytansinoid ADC patent estate as N-methyl-alanine intermediate class
May support ADC linker chemistry research; not cited for alanine analog.
Patent presence only; functional linker performance requires validation.
Antibody-Drug Conjugates Maytansinoid Targeted Therapy

N-(2,6-Dimethylphenyl)-2-methylalanine Applications


Conformationally Constrained Peptidomimetics

The α,α-gem-dimethyl substitution restricts backbone conformational freedom, promoting helical secondary structures and conferring resistance to proteolytic degradation [1]. Researchers designing metabolically stable peptide leads or helix-based inhibitors of protein-protein interactions can exploit the achiral nature of the building block to avoid diastereomer generation during solid-phase peptide synthesis, simplifying purification and analytical characterization. This scenario is substantiated by the extensive crystallographic and NMR data on Aib-containing peptides demonstrating predictable 3₁₀/α-helical folding patterns [1].

Maytansinoid ADC Linker Synthesis

The SmithKline Beecham patent family explicitly claims N-methyl-L-alanine derivatives as intermediates for cell-binding agent/maytansinoid complexes [2]. Organizations developing DM1/DM4-type ADC payloads or next-generation tubulin-inhibitor conjugates can utilize this building block to construct linker systems that modulate payload release kinetics. The patent precedence provides freedom-to-operate considerations that differentiate this compound from generic N-aryl alanine alternatives not represented in the ADC patent space [2].

Acylamino Acid Fungicide Intermediate

N-(2,6-Dimethylphenyl)-2-methylalanine is structurally related to the core scaffold of metalaxyl, benalaxyl, and furalaxyl fungicides [3]. The gem-dimethyl analog may serve as a precursor for novel acylamino acid fungicides with altered environmental degradation profiles or modified spectrum of activity. The predicted LogP of 2.24 falls within the optimal range (LogP 2–3) for foliar uptake and xylem mobility required for systemic fungicide action [3].

Agricultural Nitrification Inhibitor

Patents disclose the use of N-(2,6-dimethylphenyl)-alanine methyl ester compounds as ammonium nitrification inhibitors in soil applications [4]. The free acid form (target compound) can serve as a precursor for ester prodrugs or salt formulations designed to control nitrogen loss in agricultural settings, improving nitrogen-use efficiency. This application leverages the compound's synthetic versatility and the 2,6-dimethylphenyl pharmacophore common to commercial agrochemicals [4].

Application
Selection Property
Validation Focus
Conformationally constrained peptidomimetics
Helical bias & achirality
Conformational analysis (X-ray/NMR)
Maytansinoid ADC linker intermediate research
Patent-disclosed intermediate compatibility
Linker-release kinetics review
Acylamino acid fungicide intermediate
LogP & systemic mobility profile
Foliar uptake and xylem mobility testing
Agricultural nitrification inhibitor precursor
Ester prodrug/salt formation potential
Soil nitrification inhibition assay
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